Beta-Amyloid peptides are derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The specific fragment (16-20) is part of the larger amyloid beta peptide sequence, which can vary in length, with the most studied forms being 40 and 42 amino acids long.
Beta-Amyloid (16-20) is classified as a peptide and falls under the category of neurotoxic proteins implicated in neurodegenerative disorders, particularly Alzheimer’s disease. It is recognized for its role in amyloid plaque formation and is studied for its aggregation properties and biological effects.
The synthesis of Beta-Amyloid (16-20) can be achieved through solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically requires careful control of conditions to prevent aggregation during the process.
Beta-Amyloid (16-20) has a simple linear structure consisting of five amino acids: lysine-leucine-valine-phenylalanine-phenylalanine. Its specific sequence contributes to its ability to form beta-sheet structures typical of amyloid fibrils.
The molecular formula for Beta-Amyloid (16-20) can be represented as C24H34N6O5, with a molecular weight of approximately 482.56 g/mol. The structure exhibits hydrophobic properties due to the presence of phenylalanine residues, which play a significant role in its aggregation behavior .
Beta-Amyloid (16-20) participates in several critical reactions leading to its aggregation:
The mechanism by which Beta-Amyloid (16-20) exerts its effects involves several stages:
Relevant data indicate that Beta-Amyloid (16-20) shows significant changes in conformation based on environmental factors such as pH and ionic strength .
Beta-Amyloid (16-20) is utilized extensively in research related to Alzheimer's disease:
The molecular dissection of amyloid plaques began with Glenner and Wong's 1984 isolation of "β-protein" from meningovascular deposits, revealing its 4.2 kDa amyloidogenic core. Following Allsop's confirmation of this protein in senile plaques (1986), the amyloid precursor protein (APP) gene was cloned in 1987, enabling identification of proteolytic fragments. By the early 1990s, synthetic peptide studies revealed that residues 16-20 (KLVFF) constitute the minimal hydrophobic self-recognition motif indispensable for Aβ aggregation. This discovery coincided with Hardy and Higgins' 1992 amyloid cascade hypothesis, which positioned Aβ aggregation as the central pathological trigger. Mutational analyses demonstrated that substitutions within KLVFF (e.g., F19A, F20A) abrogated fibrillization, confirming its mechanistic primacy. The late 1990s saw KLVFF emerge as a tool for developing beta-sheet breakers – peptides designed to disrupt amyloid propagation through competitive binding [1] [7] [8].
The amyloid cascade hypothesis posits Aβ misfolding as the inciting event in AD pathogenesis, leading to neurofibrillary tangles, synaptic loss, and neurodegeneration. Within this framework, Aβ(16-20) serves as the kinetic nucleus for oligomerization:
Table 2: Molecular Interactions Mediated by Aβ(16-20) Domain
Interaction Type | Residues Involved | Biophysical Role | Pathogenic Consequence |
---|---|---|---|
Hydrophobic stacking | F19, F20 | π-π interactions stabilizing β-sheets | Nucleates oligomers & protofibrils |
Van der Waals contacts | L17, V18 | Core packing density | Enhances structural compactness |
Electrostatic steering | K16 | Long-range attraction to acidic residues | Accelerates monomer collision frequency |
Hydrogen bonding | Backbone NH/CO groups | Inter-strand alignment in β-sheets | Propagates fibril elongation |
The pathogenicity of Aβ subspecies correlates strongly with their structural engagement of the 16-20 domain:
The irreversible integration of Aβ(16-20) into AD's mechanistic paradigm continues to drive three research frontiers: (1) KLVFF-based PET tracers for early amyloid detection via the 16-20 motif's binding pockets; (2) supramolecular inhibitors mimicking β-sheet breakers; and (3) biomarker assays quantifying KLVFF-exposing oligomers in cerebrospinal fluid. As structural biology techniques achieve atomic-resolution insights into amyloid interfaces, the once-overlooked pentapeptide now commands recognition as Aβ's indispensable aggregation engine.
Table 3: Pathogenic Aβ Variants and 16-20 Domain Dependence
Aβ Species | Relative Aggregation Rate | Dependence on 16-20 Domain | Structural Rationale |
---|---|---|---|
Aβ(1-42) | ++++ | Absolute | C-terminal hydrophobicity enhances KLVFF exposure |
Aβ(1-40) | +++ | Absolute | Full KLVFF domain present |
Aβ(pE3-42) | +++++ | Absolute | N-terminal pyroglutamate stabilizes β-strand, KLVFF intact |
Aβ(17-40) (p3) | + | Partial | Lacks K16; reduced nucleation efficiency |
Murine Aβ(1-42) | + | Compromised | A20 substitution disrupts F20 stacking |
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